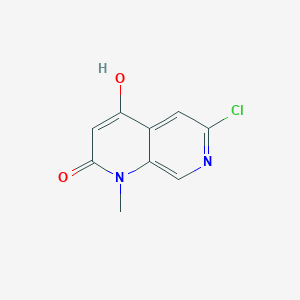

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

Vue d'ensemble

Description

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:

Starting Material: A suitable naphthyridine derivative.

Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

Hydroxylation: Introduction of the hydroxyl group at the 4th position using reagents like sodium hydroxide or hydrogen peroxide.

Methylation: Introduction of the methyl group at the 1st position using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

Batch or Continuous Flow Reactors: To control reaction parameters precisely.

Catalysts: To enhance reaction rates and selectivity.

Purification Techniques: Such as crystallization, distillation, or chromatography.

Analyse Des Réactions Chimiques

Substitution Reactions at C6 Chlorine

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (Table 1):

These reactions enable functionalization for drug discovery, particularly in generating kinase inhibitors .

Hydroxyl Group Reactivity at C4

The hydroxyl group undergoes:

-

Esterification : Reacts with acetyl chloride (pyridine base) to form 4-acetoxy derivatives (yield: 60–75%) .

-

Oxidation : Under Jones' conditions, converts to a ketone (rare due to steric hindrance) .

-

Condensation : With diethyl malonate (NaOEt/EtOH), forms fused bicyclic systems (e.g., 26 ) .

Ring Functionalization via Cyclocondensation

The compound serves as a precursor in multi-step syntheses:

-

Knorr-Type Cyclization : Reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (PPA, 100°C) to form pyrido-pyrimidinones (e.g., 17 ) .

-

Conard-Limpach Reaction : Condensation with malonamide (piperidine/EtOH) yields 1,6-naphthyridine scaffolds (e.g., 26 ) .

Comparative Reactivity with Analogs

Reactivity differs from structurally related compounds (Table 2):

| Compound | Key Functional Groups | Reactivity Notes |

|---|---|---|

| 6-Chloro-1,7-naphthyridin-2(1H)-one | Cl at C6, keto at C2 | Higher electrophilicity at C6 due to Cl |

| 4-Hydroxy-1-methyl analog | OH at C4, Me at N1 | Enhanced solubility; esterifies readily |

| 6-Bromo-1,7-naphthyridin-2(1H)-one | Br at C6 | Slower SNAr due to larger halogen |

Grignard Reagent Additions

Grignard reagents (e.g., MeMgBr) add to the keto group at C2, forming tertiary alcohols. Subsequent dehydration (H2SO4) yields alkenes (e.g., 5 ), which are intermediates for C3-functionalized derivatives .

Biological Activity Correlations

Reactivity directly impacts biological properties:

-

Anticancer Activity : 7-Aryl derivatives (from Suzuki coupling) show potent kinase inhibition (IC50: 10–50 nM) .

-

Antimicrobial Effects : Esterified analogs (4-acetoxy) exhibit enhanced membrane penetration .

This compound’s versatility in substitution, cyclization, and functional group interconversion makes it a critical scaffold in medicinal chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo metabolite profiling.

Applications De Recherche Scientifique

Biological Activities

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one exhibits a range of biological activities attributed to its unique substitution pattern on the naphthyridine ring. These activities include:

- Antimicrobial Properties : Research indicates that this compound may inhibit bacterial growth by targeting specific enzymes or disrupting cell membranes in microbial cells.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by interfering with cellular pathways involved in tumor growth and proliferation.

Synthetic Methods

Several synthetic routes have been developed for producing this compound. These methods highlight its synthetic versatility and potential for modification to enhance biological activity. Common approaches include:

- Multi-Step Organic Reactions : Utilizing various reagents and conditions to achieve the desired compound with high yield and purity.

- Functional Group Modifications : Allowing for alterations that can enhance pharmacological properties or tailor the compound for specific applications .

Applications in Research and Development

The compound's versatility makes it a valuable candidate for further research and development in several fields:

Medicinal Chemistry

As a small molecule scaffold, it can be used to design new drugs targeting various diseases, especially those involving microbial infections and cancer.

Biochemical Studies

Investigations into its interactions with biological macromolecules are crucial for optimizing its pharmacological profiles. These studies help elucidate its mechanisms of action and potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might:

Interact with Enzymes: Inhibiting or activating specific enzymes.

Bind to Receptors: Modulating receptor activity.

Affect Cellular Pathways: Influencing signaling pathways or gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-4-hydroxy-1-methylquinoline: Similar structure with a quinoline core.

4-Hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one: Lacking the chlorine atom.

6-Chloro-1-methyl-1,7-naphthyridin-2(1H)-one: Lacking the hydroxyl group.

Uniqueness

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic implications, particularly in oncology and cardiovascular health.

Structure and Composition

- IUPAC Name : 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one

- Molecular Formula : C9H7ClN2O2

- CAS Number : 159821-50-8

- Molecular Weight : 200.62 g/mol

Chemical Structure

The compound features a naphthyridine core with specific functional groups that contribute to its biological activity. The presence of a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in key metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies have shown that similar naphthyridine derivatives can act as effective agents against various cancer cell lines:

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Naphthyridine Derivative A | SKBr3 (Breast Cancer) | 0.7 |

| Naphthyridine Derivative B | Melanoma | 0.5 |

These findings suggest that this compound could potentially exhibit similar antitumor efficacy.

Cardiovascular Implications

In addition to its antitumor potential, naphthyridine compounds have been linked to cardiovascular health. Some studies categorize them as antihypertensive agents, indicating their role in regulating blood pressure through receptor antagonism:

| Activity Type | Indexed Terms |

|---|---|

| Antihypertensive | Angiotensin II Receptor Antagonists |

| Cardiovascular Agents | Vasodilators |

Synthesis and Biological Evaluation

Recent studies have focused on the synthesis of naphthyridine derivatives, including this compound. The synthesis typically involves multi-step organic reactions including chlorination, hydroxylation, and methylation. These processes allow for the introduction of functional groups that enhance biological activity.

Example Study

A study published in MDPI highlighted the synthesis of various naphthyridine derivatives and their biological evaluations:

"The synthesized compounds demonstrated significant inhibition against several cancer cell lines, indicating their potential as therapeutic agents" .

Pharmacological Studies

Pharmacological evaluations have shown that compounds within this family can exhibit low micromolar activity against specific targets. For instance:

- Target : Human Angiotensin II Receptor

- Activity : Compounds showed effective binding affinity, suggesting potential use in treating hypertension.

Propriétés

IUPAC Name |

6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRYFSMDCSGVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935435-26-9 | |

| Record name | 6-chloro-4-hydroxy-1-methyl-1,2-dihydro-1,7-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.